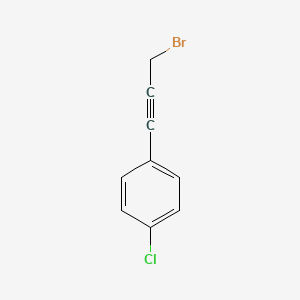

1-(3-Bromo-prop-1-ynyl)-4-chloro-benzene

Overview

Description

1-(3-Bromo-prop-1-ynyl)-4-chloro-benzene, also known as 4-chloro-1-bromoprop-1-ynylbenzene, is a synthetic aromatic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a building block for the synthesis of more complex molecules, and as a starting material for the synthesis of various compounds. This compound has been studied extensively in the past few decades, with research focusing on its synthesis methods, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.

Scientific Research Applications

1-(3-Bromo-prop-1-ynyl)-4-chloro-benzeneromoprop-1-ynylbenzene has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a building block for the synthesis of more complex molecules, and as a starting material for the synthesis of various compounds. It is also used in the synthesis of polymers, dyes, and pharmaceuticals. Additionally, this compound has been used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and imidazoles.

Mechanism of Action

1-(3-Bromo-prop-1-ynyl)-4-chloro-benzeneromoprop-1-ynylbenzene is an electrophilic aromatic substitution reagent. It reacts with electron-rich aromatic compounds to form substitution products. The reaction is initiated by the addition of the bromine-chlorine mixture to the aromatic compound, followed by the addition of the alkyne. The reaction is then completed by the formation of a carbon-carbon bond between the alkyne and the aromatic compound.

Biochemical and Physiological Effects

The biochemical and physiological effects of 1-(3-Bromo-prop-1-ynyl)-4-chloro-benzeneromoprop-1-ynylbenzene have not been extensively studied. However, some studies have suggested that this compound has antioxidant and anti-inflammatory properties. Additionally, this compound has been found to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

1-(3-Bromo-prop-1-ynyl)-4-chloro-benzeneromoprop-1-ynylbenzene has several advantages and limitations when used in laboratory experiments. The main advantage is that it is a relatively inexpensive and readily available reagent. Additionally, it is easy to use and can be used to synthesize a variety of compounds. However, this compound is highly flammable and must be handled with caution. Additionally, the reaction of this compound with electron-rich aromatic compounds can produce toxic byproducts.

Future Directions

There are several potential future directions for research involving 1-(3-Bromo-prop-1-ynyl)-4-chloro-benzeneromoprop-1-ynylbenzene. First, further research could be conducted to explore the biochemical and physiological effects of this compound. Additionally, research could be conducted to investigate the potential applications of this compound in medicine and industry. Furthermore, research could be conducted to develop more efficient synthesis methods for this compound. Finally, research could be conducted to investigate the potential toxicity of this compound and develop methods to reduce its toxicity.

properties

IUPAC Name |

1-(3-bromoprop-1-ynyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGQPCNDWQQVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-prop-1-ynyl)-4-chloro-benzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone](/img/structure/B2392902.png)

![2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone](/img/structure/B2392903.png)

![N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2392914.png)

![3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392916.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)methanesulfonamide](/img/structure/B2392920.png)

![4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2392921.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2392925.png)